molecular formula C21H23N3O5S B2550282 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide CAS No. 920213-72-5

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2550282
CAS No.: 920213-72-5
M. Wt: 429.49
InChI Key: GUPODOQQFNEADL-UHFFFAOYSA-N
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Description

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with an ethoxyphenyl group and a methoxybenzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the ethoxyphenyl group. The final step involves the sulfonation of the compound to introduce the methoxybenzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structure and properties.

    Industry: It can be used in the development of new materials or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide include other sulfonamides and pyridazine derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

What sets this compound apart is its unique combination of a pyridazine ring with an ethoxyphenyl group and a methoxybenzenesulfonamide moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S, with a molecular weight of 420.49 g/mol. Its structure features a pyridazine core, an ethoxyphenyl substituent, and a benzenesulfonamide group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC20H24N4O4S
Molecular Weight420.49 g/mol
LogP4.45
Polar Surface Area60.19 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as those related to inflammation and cancer progression.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling.
  • Gene Expression Regulation : The compound may modulate the expression of genes associated with cell proliferation and apoptosis.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • HeLa Cells : Inhibition of cell proliferation was noted with a mean growth percentage of 38.44%.
  • HepG2 Cells : Similar studies reported a growth percentage inhibition of 54.25%.

These results suggest that modifications in the compound's structure can enhance its anticancer properties.

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. In vitro studies demonstrated that it could significantly reduce LPS-induced TNF-alpha release in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the therapeutic potential of this compound:

  • Study on MK2 Inhibitors : A study highlighted that derivatives similar to this compound inhibited MK2, a critical kinase in inflammatory signaling pathways, demonstrating potential for treating autoimmune diseases .
  • Anticancer Studies : Compounds with structural similarities were tested against multiple tumor cell lines, revealing mechanisms involving cell cycle arrest and apoptosis induction .
  • Neuroprotective Effects : Research indicated that certain derivatives could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-3-28-18-6-4-16(5-7-18)20-12-13-21(24-23-20)29-15-14-22-30(25,26)19-10-8-17(27-2)9-11-19/h4-13,22H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPODOQQFNEADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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